molecular formula C17H14N2 B1684216 Ellipticine CAS No. 519-23-3

Ellipticine

Cat. No.: B1684216
CAS No.: 519-23-3
M. Wt: 246.31 g/mol
InChI Key: CTSPAMFJBXKSOY-UHFFFAOYSA-N
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Description

Ellipticine is an alkaloid first extracted from trees of the species Ochrosia elliptica and Rauvolfia sandwicensis . It is known to inhibit the enzyme topoisomerase II via intercalative binding to DNA .


Synthesis Analysis

This compound was first isolated in 1959 from the leaf material of an Australian small tropical evergreen tree, Ochrosia elliptica Labill . The research group of Woodward was the first to report the synthesis of this compound in the same year of its first isolation . Over the years, the synthesis of this compound and its derivatives has generated wide interest amongst the research community owing to its promising anticancer activity .


Molecular Structure Analysis

This compound has a molecular formula of C17H14N2 . The molecule is composed of a carbazole moiety condensed to a pyridine ring . The 1.5 A resolution structure of this compound complexed to a 6 bp oligonucleotide unveils its mode of binding .


Chemical Reactions Analysis

The synthesis of this compound and its derivatives has been a focus of research. The presence of a simple hydroxy or methoxy group at the C-9 carbon enhances its cytotoxic activity . Hence, 9-hydroxythis compound and 9-methoxythis compound gradually became attractive derivatives .


Physical and Chemical Properties Analysis

This compound has a molar mass of 246.313 g·mol−1 . It appears as a yellow solid and has a very low solubility in water .

Scientific Research Applications

Anticancer Mechanism and DNA Interaction

  • DNA Intercalation and Topoisomerase II Inhibition : Ellipticine's anticancer properties primarily involve DNA intercalation and inhibition of topoisomerase II. It binds to DNA through intercalative binding, significantly influencing DNA's structural and functional properties (Kohn et al., 1975).

  • Formation of Covalent DNA Adducts : this compound is activated by cytochrome P450, leading to the formation of covalent DNA adducts. This process is significant in its tumor specificity and contributes to its anticancer efficacy (Stiborová et al., 2001).

  • Peroxidase-mediated Activation : this compound is oxidized by various peroxidases to metabolites that form DNA adducts. This includes modifications by human myeloperoxidase and other peroxidases, contributing to its anticancer activity (Stiborová et al., 2007).

  • Cytochrome P450 Mediated Activation and Metabolism : The metabolism of this compound by cytochrome P450 enzymes leads to various metabolites. These enzymes play a crucial role in the formation of DNA adducts, thereby influencing the drug's anticancer efficacy (Stiborová et al., 2004).

  • Impact on DNA Cleavage by Topoisomerase II : this compound derivatives stimulate DNA cleavage mediated by topoisomerase II. The presence of specific substituents in the this compound structure greatly influences its ability to stabilize the topoisomerase II-DNA covalent complex (Fossé et al., 1992).

Influence on Cellular Mechanisms

  • Induction of Cell Cycle Arrest and Apoptosis : this compound induces cell death via apoptosis and cell cycle arrest, primarily through DNA damage. This damage is caused by its DNA intercalation, topoisomerase II inhibition, and covalent DNA binding (Stiborová & Frei, 2014).

  • Effect on Cytochrome P450 Enzymes : this compound influences its own metabolism by inducing cytochrome P450 enzymes 1A1 and 1A2. This induction modulates its pharmacological efficacy and genotoxic potential, as it affects the formation of metabolites responsible for DNA adducts and detoxification (Aimová et al., 2007).

Structural and Molecular Insights

  • Structural Analysis of DNA-Ellipticine Complex : The structural analysis of this compound bound to DNA has been conducted, revealing its orientation parallel to the base pairs and elucidating the drug's intercalative binding mechanism (Canals et al., 2005).

  • Quantum Effects on this compound Properties : Nuclear quantum effects on this compound, especially in biological solvents like water, have been studied. These effects influence its structural and electronic properties, thereby impacting its biological activity (Sappati et al., 2016).

Mechanism of Action

Target of Action

Ellipticine, a tetracyclic alkaloid, primarily targets DNA and the enzyme topoisomerase II . DNA is the genetic material of the cell, carrying the instructions for the development, functioning, growth, and reproduction of all known organisms. Topoisomerase II is an enzyme that alters the supercoiling of double-stranded DNA, playing a crucial role in DNA replication .

Mode of Action

This compound exerts its action through several mechanisms. The most well-established mode of action is intercalation into DNA and inhibition of topoisomerase II . As an intercalator, this compound is capable of inserting itself between the base pairs of the DNA strand . In its intercalated state, this compound binds strongly and lies parallel to the base pairs, increasing the superhelical density of the DNA . This binding to topoisomerase II inhibits the enzyme, resulting in potent antitumor activity .

Biochemical Pathways

The biochemical pathways affected by this compound include the PI3K/AKT pathway , p53 pathway , and MAPK pathway . These pathways are closely related to the antiproliferative ability of this compound. The PI3K/AKT and MAPK pathways are involved in cell survival and proliferation, while the p53 pathway plays a key role in cell cycle regulation and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in vivo. It has been found that the complexation of this compound with the amino acid pairing peptide EAK16-II (EAK) prolongs the residence time of the drug and enlarges the area under the concentration-time curve (AUC), indicating that EAK can serve as a suitable carrier to increase the bioavailability of this compound .

Result of Action

This compound has a marked effect on cellular RNA content. For instance, Friend leukemia cells, blocked in G2 phase by the drug, doubled their RNA content compared to control cells . Moreover, this compound reduces the inflammatory response and mortality in a mouse model of LPS-induced endotoxic shock .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound was first isolated from the plant material of Ochrosia elliptica Labill , suggesting that its natural environment and the conditions under which the plant grows could potentially influence the properties of the compound

Safety and Hazards

Ellipticine is toxic and should be handled with care . It should be kept away from sources of ignition and contact with eyes, skin, and clothing should be avoided .

Future Directions

The major challenges and future directions for this field are presented and highlighted . The information and knowledge presented will strongly facilitate the researchers to discover and develop more efficacious CYP1A inhibitors for specific purposes .

Properties

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSPAMFJBXKSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33668-12-1 (hydrochloride), 55042-50-7 (tartrate)
Record name Ellipticine
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DSSTOX Substance ID

DTXSID30199855
Record name 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole
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Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-23-3
Record name Ellipticine
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Record name Ellipticine
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Record name Ellipticine
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Record name ellipticine
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Record name 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole
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Record name 5,11-dimethyl-6H-pyrido[4,3-b]carbazole
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Record name ELLIPTICINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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